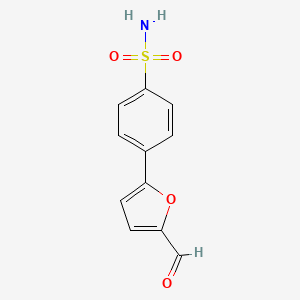

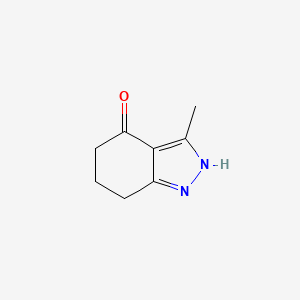

3-(4-甲基-1-氧代phthalazin-2(1H)-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid" is not directly mentioned in the provided papers. However, the papers discuss various benzoic acid derivatives and their synthesis, which can provide insights into the general class of compounds to which the target molecule belongs. Benzoic acid derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves condensation reactions, as seen in the synthesis of 2-methoxy-benzoic acid esters and the use of Meldrum's acid for the synthesis of propanoic acids . The synthesis of complex benzoic acid derivatives can also involve the use of nitrogenous bases to form hybrid compounds or the use of specific reagents like 1,1'-carbonyldiimidazole (CDI) for the synthesis of oxadiazolyl benzoic acids . These methods highlight the versatility of benzoic acid chemistry and the potential approaches that might be used for synthesizing the target compound.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR . Single-crystal X-ray diffraction is also a common method for determining the crystal structure of these compounds . The molecular structures and geometries can be optimized using computational methods like density functional theory (DFT) . These techniques would be applicable for analyzing the molecular structure of "3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid".

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism , as well as reactions with other pharmacophoric fragments to create hybrid systems . The reactivity of the benzoic acid moiety allows for the formation of diverse structures with potential biological activities. The target compound may also undergo similar reactions, which could be explored for the development of new pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the presence of substituents on the benzoic acid ring can affect the compound's acidity and its ability to form hydrogen bonds . These properties are crucial for the compound's biological activity and pharmacokinetics. Understanding these properties is essential for the development of new drugs based on the benzoic acid scaffold.

科学研究应用

代谢物分析和解毒

3-(4-甲基-1-氧代phthalazin-2(1H)-基)苯甲酸与人类的代谢物分析和解毒过程相关的研究有关。研究突出了甘氨酸结合反应在解毒中的生理意义,特别是关于苯甲酸。研究探索了由于异种生物干预引起的代谢扰动,揭示了此类化合物解毒的个体差异。甘氨酸结合已被确定为甲苯和二甲苯等溶剂代谢中的限速步骤,这对于理解人体处理化学物质暴露的能力至关重要 (Irwin 等人,2016 年), (Riihimäki,1979 年)。

职业健康和致敏

该化合物已在职业健康背景下进行研究,其衍生物与 IgE 介导的致敏和呼吸系统疾病有关。在特定工业环境中接触苯甲酸衍生物的工人表现出哮喘、鼻炎和荨麻疹的症状,表明该化合物可以通过 IgE 介导的机制引发职业性哮喘、鼻炎和接触性荨麻疹。这些发现强调了在处理此类化合物的工场所采取严格的接触控制措施以预防相关疾病的必要性 (Suojalehto 等人,2015 年), (Suojalehto 等人,2017 年)。

探索生化特性

3-(4-甲基-1-氧代phthalazin-2(1H)-基)苯甲酸及其衍生物的生化特性和意义一直是研究的主题,有助于更深入地了解其在各种生物过程中的作用和影响。研究深入探讨了代谢物尿液排泄动力学等方面,提供了对人体对这类化合物暴露反应的见解 (Jone 和 Wu,1988 年)。

属性

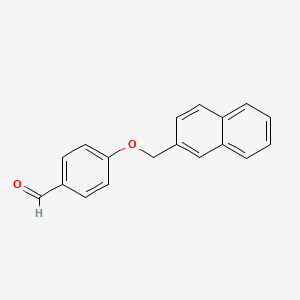

IUPAC Name |

3-(4-methyl-1-oxophthalazin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-10-13-7-2-3-8-14(13)15(19)18(17-10)12-6-4-5-11(9-12)16(20)21/h2-9H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOHRRADPCYDSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350645 |

Source

|

| Record name | 3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid | |

CAS RN |

296790-56-2 |

Source

|

| Record name | 3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1330995.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B1331006.png)

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B1331012.png)